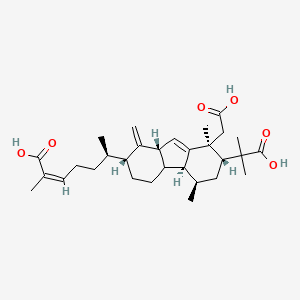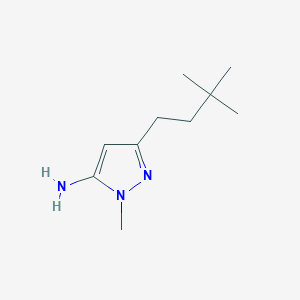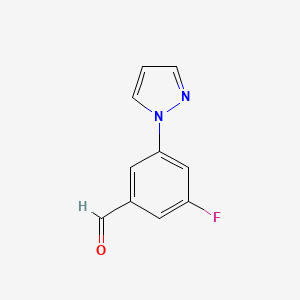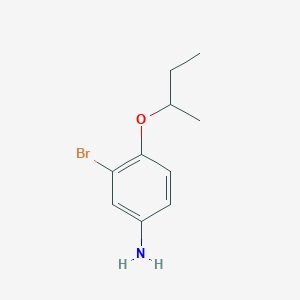
3-Bromo-4-(butan-2-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(butan-2-yloxy)aniline is an organic compound with the molecular formula C10H14BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position and a butan-2-yloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(butan-2-yloxy)aniline typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to form 3-nitroaniline.
Bromination: The nitro group is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 3-bromo-4-nitroaniline.
Reduction: The nitro group is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid, resulting in 3-bromo-4-aminoaniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination, and catalytic hydrogenation for the reduction step to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(butan-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the aniline ring.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(butan-2-yloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(butan-2-yloxy)aniline involves its interaction with specific molecular targets. The bromine atom and the butan-2-yloxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromoaniline: Lacks the butan-2-yloxy group, making it less versatile in certain reactions.
4-(Butan-2-yloxy)aniline:
3-Chloro-4-(butan-2-yloxy)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
3-Bromo-4-(butan-2-yloxy)aniline is unique due to the presence of both the bromine atom and the butan-2-yloxy group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
3-bromo-4-butan-2-yloxyaniline |
InChI |
InChI=1S/C10H14BrNO/c1-3-7(2)13-10-5-4-8(12)6-9(10)11/h4-7H,3,12H2,1-2H3 |
InChI Key |
GAVKGMGYAREPCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


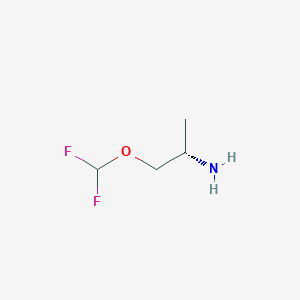

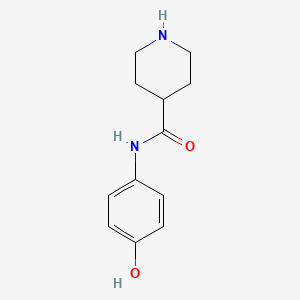
![[5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13296542.png)

